Cas no 1609396-66-8 ((6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine bis(trifluoroacetate))
![(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine bis(trifluoroacetate) structure](https://ja.kuujia.com/scimg/cas/1609396-66-8x500.png)
(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine bis(trifluoroacetate) 化学的及び物理的性質
名前と識別子
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- (6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine bis(trifluoroacetate)
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- MDL: MFCD13193903
- インチ: 1S/C6H10N4.2C2HF3O2/c7-4-6-9-8-5-2-1-3-10(5)6;2*3-2(4,5)1(6)7/h1-4,7H2;2*(H,6,7)
- InChIKey: PUWBACNFSQLTLY-UHFFFAOYSA-N
- SMILES: NCC1=NN=C2CCCN21.C(O)(=O)C(F)(F)F.C(O)(=O)C(F)(F)F
計算された属性
- 水素結合ドナー数: 3
- 氢键受体数量: 8
- 重原子数量: 24
- 回転可能化学結合数: 3
(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine bis(trifluoroacetate) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB216528-5 g |
(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine bis(trifluoroacetate); 95% |
1609396-66-8 | 5g |
€377.00 | 2022-06-11 | ||
abcr | AB216528-25 g |
(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine bis(trifluoroacetate); 95% |
1609396-66-8 | 25g |
€1,065.00 | 2022-06-11 | ||
abcr | AB216528-25g |
(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine bis(trifluoroacetate), 95%; . |
1609396-66-8 | 95% | 25g |
€869.70 | 2024-06-10 | |
A2B Chem LLC | AI87823-5g |
(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine bis(trifluoroacetate) |
1609396-66-8 | 95% | 5g |
$212.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1262581-1g |
(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine bis(trifluoroacetate) |
1609396-66-8 | 95% | 1g |
$85 | 2025-02-25 | |
eNovation Chemicals LLC | Y1262581-5g |
(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine bis(trifluoroacetate) |
1609396-66-8 | 95% | 5g |
$175 | 2025-02-25 | |
eNovation Chemicals LLC | Y1262581-1g |
(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine bis(trifluoroacetate) |
1609396-66-8 | 95% | 1g |
$85 | 2025-02-26 | |
Crysdot LLC | CD00008611-5g |
(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine bis(2,2,2-trifluoroacetate) |
1609396-66-8 | 95% | 5g |
$345 | 2024-07-19 | |
abcr | AB216528-1 g |
(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine bis(trifluoroacetate); 95% |
1609396-66-8 | 1g |
€161.00 | 2022-06-11 | ||
abcr | AB216528-10 g |
(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine bis(trifluoroacetate); 95% |
1609396-66-8 | 10g |
€561.00 | 2022-06-11 |
(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine bis(trifluoroacetate) 関連文献
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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2. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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6. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Mei Zhou RSC Adv., 2016,6, 113322-113326
(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine bis(trifluoroacetate)に関する追加情報
(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine bis(trifluoroacetate) and Its Significance in Modern Chemical Biology
The compound with the CAS number 1609396-66-8, specifically (6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine bis(trifluoroacetate), represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. This intricate molecular structure has garnered attention in the scientific community due to its potential applications in drug discovery and molecular medicine. The compound's unique framework, featuring a pyrrolo[2,1-c][1,2,4]triazole core appended with an amine group and stabilized by trifluoroacetate counterions, offers a rich scaffold for further chemical manipulation and biological investigation.
In recent years, there has been a growing interest in heterocyclic compounds as pharmacophores due to their prevalence in bioactive natural products and synthetic drugs. The pyrrolo[2,1-c][1,2,4]triazole scaffold is particularly noteworthy for its structural versatility and biological activity. Studies have demonstrated that this motif can modulate various biological pathways by interacting with target proteins and enzymes. The introduction of the amine group in (6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine bis(trifluoroacetate) further enhances its potential as a pharmacological tool by providing a site for further derivatization and functionalization.
The use of trifluoroacetate as a counterion in this compound is not merely a matter of chemical convenience but also contributes to its overall stability and solubility. Trifluoroacetate ions are known for their ability to enhance the bioavailability of pharmaceutical compounds by improving solubility in aqueous environments. This characteristic makes (6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine bis(trifluoroacetate) an attractive candidate for further development into therapeutic agents.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of complex molecules with remarkable accuracy. By leveraging machine learning algorithms and molecular docking techniques, scientists can identify potential binding interactions between (6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine bis(trifluoroacetate) and biological targets such as kinases or ion channels. These computational studies have provided valuable insights into the compound's mechanism of action and have guided the design of more potent derivatives.
In vitro experiments have begun to uncover the pharmacological profile of (6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine bis(trifluoroacetate). Initial studies suggest that this compound exhibits moderate affinity for certain enzyme targets while maintaining low toxicity profiles. These findings are particularly encouraging given the increasing demand for selective inhibitors in the treatment of chronic diseases such as cancer and neurodegenerative disorders. The ability of this compound to modulate specific biological pathways without significant off-target effects makes it a promising candidate for further clinical investigation.
The synthesis of complex heterocyclic compounds like (6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine bis(trifluoroacetate) presents both challenges and opportunities for synthetic chemists. Modern synthetic methodologies have enabled the efficient construction of intricate molecular frameworks through multi-step reactions involving cyclization and functional group transformations. Advances in catalytic processes have also facilitated the introduction of fluorinated groups into organic molecules without compromising yield or purity. These advancements have made it possible to access novel derivatives of this compound with enhanced biological activity.
The potential applications of (6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine bis(trifluoroacetate) extend beyond traditional pharmaceuticals. Researchers are exploring its use in materials science and agrochemicals due to its unique electronic properties and stability under various conditions. The trifluoroacetate moiety imparts additional stability to the molecule while also enhancing its compatibility with different solvent systems. This versatility makes it an attractive building block for developing novel materials with tailored properties.
The future direction of research on this compound will likely involve both structural optimization and exploration of new therapeutic applications. By modifying key functional groups or introducing additional substituents at strategic positions within the molecule's core structure (6,7-dihydro)5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine bis(trifluoroacetate), scientists can fine-tune its pharmacological properties to achieve higher potency or selectivity against specific disease targets. Additionally,
computational modeling will continue to play a crucial role in guiding synthetic efforts by predicting how structural changes will impact biological activity.
Collaborative efforts between chemists
biologists
pharmacologists will be essential
to translate these findings
into tangible therapeutic benefits for patients worldwide.
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